Product packaging for Diethylmethylbenzenediamine(Cat. No.:CAS No. 68479-98-1)

Diethylmethylbenzenediamine

Cat. No.: B1592680
CAS No.: 68479-98-1
M. Wt: 178.27 g/mol
InChI Key: OHJDDRJXKMWSFJ-UHFFFAOYSA-N
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Description

Diethylmethylbenzenediamine, with the molecular formula C11H18N2 and an average molecular mass of 178.28 g/mol, is a high-value aromatic amine compound primarily utilized in advanced materials science and polymer research . This compound serves as a crucial curing agent and chain extender in the synthesis of high-performance polyurea, polyurethane, and hybrid polymer systems . Its application is essential in developing robust epoxy nanocomposites, where it contributes to superior mechanical properties, including enhanced tensile and impact strength . Research demonstrates its role in creating materials with exceptional performance characteristics, such as efficient electromagnetic interference (EMI) shielding, mechanical robustness, and long-term anticorrosion properties, making it highly valuable for aerospace and advanced electronic applications . When used in coatings research, this diamine helps formulate protective layers that exhibit strong adhesion and durability, even under demanding environmental conditions . The amine groups facilitate cross-linking reactions with isocyanates and epoxy resins, forming the dense, stable polymer networks that underpin these advanced material properties. This chemical is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2 B1592680 Diethylmethylbenzenediamine CAS No. 68479-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diethyl-5-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-8-7(3)6-10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJDDRJXKMWSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1C)N)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860872
Record name 2,4-Diethyl-5-methyl-1,3-benzenediamine
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URL https://comptox.epa.gov/dashboard/DTXSID90860872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170153-38-5, 68479-98-1
Record name 2,4-Diethyl-5-methyl-1,3-benzenediamine
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URL https://comptox.epa.gov/dashboard/DTXSID90860872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylmethylbenzenediamine
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Synthetic Methodologies and Catalytic Systems for Diethylmethylbenzenediamine Production

Alkylation Pathways of Aromatic Diamines for Diethylmethylbenzenediamine Synthesis

The primary route to producing this compound involves the alkylation of toluenediamine (TDA). google.comchinayaruichem.com This process introduces ethyl groups to the amino functionalities of the TDA molecule. The reaction is complex, often yielding a mixture of mono-, di-, and tri-ethylated products. acs.orgacs.org Controlling the selectivity towards the desired diethylated isomer is a key challenge.

Reaction Mechanisms of Alkyl Halide-Mediated Alkylation

The alkylation of amines with alkyl halides is a classic nucleophilic substitution reaction. ucalgary.cafishersci.co.uk In this mechanism, the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. ucalgary.ca This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion. ucalgary.ca

The reaction proceeds in a stepwise manner:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aromatic diamine attacks the electrophilic carbon of the alkyl halide (e.g., ethyl bromide or ethyl chloride), forming a C-N bond. ucalgary.ca

Deprotonation: A base, often an excess of the amine reactant itself, removes a proton from the newly formed ammonium (B1175870) ion, yielding the alkylated amine. ucalgary.ca

A significant challenge in this process is over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form tertiary amines and even quaternary ammonium salts. ucalgary.camasterorganicchemistry.com This results in a mixture of products and reduces the yield of the desired diethylated compound. ucalgary.ca

The reactivity of the alkyl halide is also a critical factor, with the order of reactivity being I > Br > Cl. fishersci.co.uk While alkyl chlorides are commonly available, the in-situ generation of more reactive alkyl iodides can be a practical strategy. fishersci.co.uk

Role of Base Catalysts in Alkylation Processes

Base catalysts play a pivotal role in the N-alkylation of aromatic amines. Their primary function is to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction with the alkylating agent. ucalgary.cabeilstein-journals.org In the context of alkyl halide-mediated alkylation, the base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the products. ucalgary.ca

The choice of base can significantly influence the reaction's outcome. Common bases used include alkali metal hydroxides, carbonates, and alkoxides like potassium tert-butoxide. beilstein-journals.orgnih.govresearchgate.net The strength and steric hindrance of the base can affect the selectivity of the alkylation process. In some systems, the choice of base is critical for achieving high yields of the desired N-alkylated amine. beilstein-journals.org For instance, in borrowing hydrogen catalysis, the use of a strong base like potassium tert-butoxide can selectively produce alkylated amines. beilstein-journals.org

Development of Novel Catalytic Systems for this compound Synthesis

Traditional synthesis methods for this compound often employ Lewis acids like aluminum alkyls, which are environmentally hazardous. advanceseng.com This has spurred the development of novel and more sustainable catalytic systems.

Heterogeneous Catalysis in this compound Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of separation and catalyst reusability. wikipedia.orgjchemlett.com In the context of this compound synthesis, solid acid catalysts, particularly zeolites, have emerged as promising alternatives. advanceseng.comacs.org

Zeolites are crystalline aluminosilicates with a porous structure and strong acid sites. concawe.eu The ethylation of toluenediamine over acidic zeolites using ethylene (B1197577) or ethanol (B145695) as the alkylating agent has been successfully demonstrated. advanceseng.comacs.orgacs.org The reaction typically occurs on the external surface of the zeolite due to the diffusional limitations of the large aromatic diamine molecules within the zeolite pores. advanceseng.comacs.org

The acidity of the zeolite, particularly the Brønsted acid sites on the external surface, is a crucial factor for catalytic activity. advanceseng.comacs.org Research has shown that modifying zeolites, for instance by treatment with sodium hydroxide (B78521) to create larger pores and increase the external surface area, can enhance their catalytic performance. advanceseng.comacs.org

A study using an HZSM-5 zeolite treated with 0.6 mol/L NaOH for the ethylation of 2,4-toluenediamine with ethanol at 330°C for 5 hours showed a TDA conversion of 98.4%. advanceseng.com

Advanced Catalyst Design and Performance Optimization

The design of advanced catalysts aims to improve selectivity, activity, and stability. For this compound synthesis, this involves tailoring the properties of heterogeneous catalysts.

Key design considerations include:

Acid Site Density and Strength: The number and strength of acid sites on the catalyst surface influence the reaction rate and selectivity. advanceseng.comacs.org

Pore Structure and Surface Area: A larger external surface area and appropriate pore size can enhance the accessibility of active sites to the bulky reactant molecules. advanceseng.comacs.org

Crystal Size: Smaller crystal sizes can expose more external acid sites, which is beneficial for the production of this compound. advanceseng.comacs.org

One innovative approach involves the use of a CeO2-CuO/ZnO/Al2O3 catalyst prepared by a sol-gel method. google.com This system demonstrated high selectivity (85.2%) and yield (93.7%) for this compound with a purity of 99.1% when reacting toluenediamine with ethylene. google.com This catalyst offers an advantage over traditional aluminum-based catalysts by being less prone to coking, having higher activity, and being more environmentally friendly. google.com

Catalyst SystemReactantsTemperature (°C)Pressure (MPa)Reaction Time (h)TDA Conversion (%)DETDA Selectivity (%)DETDA Yield (%)Purity (%)
NaOH-treated HZSM-52,4-Toluenediamine, Ethanol330-598.4---
CeO2-CuO/ZnO/Al2O3Toluenediamine, Ethylene220-2303.03-85.293.799.1
Aluminum, Zinc, AlCl3, Diethylaluminum chlorideToluenediamine, Ethylene3206.5-7.00.5----

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.govjetir.org In the synthesis of this compound, this translates to several key strategies:

Use of Greener Alkylating Agents: Replacing hazardous alkyl halides with more benign alternatives like ethanol and ethylene is a significant step. advanceseng.comgoogle.com Ethanol, in particular, is a renewable resource.

Development of Environmentally Benign Catalysts: The shift from hazardous Lewis acids to solid, recyclable catalysts like zeolites and mixed metal oxides is a core green chemistry approach. advanceseng.comgoogle.comrsc.org These catalysts are often less toxic and can be easily separated from the reaction mixture, minimizing waste. lianerossi.org

Atom Economy: Catalytic processes that maximize the incorporation of all reactant atoms into the final product are highly desirable. acs.org The direct alkylation of toluenediamine with ethylene or ethanol, where water is the main byproduct, is an example of a more atom-economical route compared to methods that generate significant salt waste. bohrium.com

Process Intensification: The use of continuous flow reactors with structured catalysts can offer better control over reaction conditions, leading to higher selectivity and reduced byproduct formation compared to traditional batch reactors.

The development of these green synthetic routes is crucial for the sustainable production of this compound, aligning with the broader goals of the chemical industry to minimize its environmental footprint. haztech.com.aukallipos.gr

Industrial Scale-Up and Process Optimization Studies for this compound Synthesis

The industrial production of this compound (DETDA) has traditionally relied on the alkylation of toluenediamine (TDA) with ethylene at high temperatures and pressures. google.com These processes often utilize catalysts that, despite their effectiveness, present significant challenges in terms of cost, safety, and environmental impact. Consequently, a substantial body of research has been dedicated to process optimization and the development of novel catalytic systems to enhance efficiency, selectivity, and sustainability in large-scale DETDA synthesis.

Conventional catalytic systems for the synthesis of DETDA have included aluminum powder, aluminum trichloride (B1173362), alkylated aluminum, and mixed systems like aluminum-zinc alloys with aluminum trichloride. google.com However, these catalysts come with notable drawbacks. Aluminum powder exhibits low catalytic activity, while aluminum trichloride processes are prone to coking, which deactivates the catalyst and complicates the process. google.com Alkylated aluminum catalysts, such as triethylaluminum, are expensive and highly toxic. google.com These limitations, combined with harsh reaction conditions (high temperature and pressure) and long reaction times, have driven the search for more efficient and environmentally benign alternatives. google.com

A significant area of process optimization research focuses on replacing hazardous Lewis acid catalysts with solid acid catalysts like zeolites. advanceseng.com A novel, environmentally friendly route for DETDA synthesis involves the ethylation of 2,4-toluenediamine (2,4-TDA) over acidic zeolites, using ethanol as the alkylation agent. advanceseng.comacs.org In this process, monoethyl toluene (B28343) diamine (ETDA) is formed as an intermediate, which is then further ethylated to produce DETDA. acs.org The primary byproduct is triethyl toluene diamine (TETDA), resulting from excessive ethylation. acs.org

Research into this method has shown that the catalyst's properties are crucial for performance. The acidity, particularly the Brønsted acid sites on the external surface of the zeolites, is more influential than the internal pore structure. advanceseng.comacs.org A smaller zeolite crystal size, which exposes more external acid sites, is beneficial for DETDA production. advanceseng.comacs.org Furthermore, treating zeolites like ZSM-5 with sodium hydroxide (NaOH) can generate meso- and macropores, increasing the external surface area and improving catalytic activity. advanceseng.comacs.org

Table 1: Performance of NaOH-Treated HZSM-5 Catalyst in DETDA Synthesis

ParameterValueReference
CatalystHZSM-5 (treated with 0.6 mol/L NaOH) advanceseng.com
Ethylating AgentEthanol advanceseng.com
Reactor TypeBatch Reactor advanceseng.com
Reaction Temperature330 °C advanceseng.com
Reaction Time5 hours advanceseng.com
TDA Conversion (XTDA)98.4% advanceseng.com
DETDA Selectivity (SDETDA)47.4% advanceseng.com

Another innovative approach detailed in patent literature involves a different type of catalyst prepared via a sol-gel method. A patent describes the use of a CeO₂-CuO/ZnO/Al₂O₃ catalyst for the synthesis of DETDA from toluenediamine and ethylene. google.com This method represents a move towards a greener, clean production process with improved selectivity and yield under optimized conditions. google.com The process involves catalyst reduction and activation with hydrogen before the alkylation reaction is carried out. google.com

Table 2: Process Parameters for DETDA Synthesis Using a CeO₂-CuO/ZnO/Al₂O₃ Catalyst

ParameterValueReference
CatalystCeO₂-CuO/ZnO/Al₂O₃ google.com
ReactantsToluenediamine (TDA), Ethylene google.com
Reaction Temperature220-230 °C google.com
Reaction Pressure3.0 MPa google.com
Reaction Time3 hours google.com
DETDA Selectivity85.2% google.com
DETDA Yield93.7% google.com
Product Purity99.1% google.com

These studies underscore the primary goals of industrial scale-up and process optimization for this compound synthesis: shifting away from hazardous and costly traditional catalysts towards more sustainable and efficient systems. google.com The focus remains on improving selectivity and yield, which directly impacts economic viability, and on reducing energy consumption and waste generation to create more environmentally responsible manufacturing processes. google.com

Fundamental Chemical Reactivity and Mechanistic Investigations of Diethylmethylbenzenediamine

Nucleophilic Reactivity and Amine Functional Group Chemistry

The core of Diethylmethylbenzenediamine's reactivity lies in the chemistry of its aromatic amine groups. An amine functional group is characterized by a nitrogen atom with a lone pair of electrons, rendering it both basic and nucleophilic. chemistrytalk.org In DETDA, the nucleophilic character of the nitrogen atoms is amplified by the electronic effects of the alkyl groups on the aromatic ring. The ethyl and methyl groups are electron-donating, which increases the electron density on the benzene (B151609) ring and, consequently, on the amine groups, enhancing their nucleophilicity.

This enhanced nucleophilicity makes DETDA highly reactive toward a variety of electrophilic species. Its most significant industrial reactions include:

Reaction with Isocyanates: DETDA serves as a highly effective chain extender in polyurethane and polyurea systems. mdpi.com The nucleophilic amine groups readily attack the electrophilic carbon of an isocyanate group (-NCO). This condensation reaction proceeds rapidly to form a stable urea (B33335) linkage (-NH-CO-NH-), which becomes the backbone of the resulting polymer. specialchem.com This reaction is central to Reaction Injection Molding (RIM) processes, where the rapid curing time of DETDA is a major advantage.

Reaction with Epoxides: As a diamine, DETDA also functions as a curing agent for epoxy resins. sci-hub.se The lone pair of electrons on the nitrogen atom initiates a nucleophilic attack on one of the carbon atoms of the oxirane ring (epoxide). This results in a ring-opening reaction and the formation of a new carbon-nitrogen bond and a hydroxyl group. Since DETDA possesses two primary amine groups, and each N-H bond can react, it can form a highly cross-linked, rigid polymer network, enhancing the thermal and mechanical properties of the cured epoxy. sci-hub.se

Other Amine Reactions: Like other primary aromatic amines, DETDA can, in principle, undergo a range of other reactions characteristic of the amine functional group, such as acylation with acid chlorides or anhydrides to form amides, and reaction with nitrous acid to form diazonium salts, which are versatile intermediates for synthesizing other organic compounds. molport.com

The reactivity of DETDA is significantly influenced by its structure. The presence of two amine groups allows it to act as a bifunctional monomer (f=2), enabling the propagation of polymer chains.

Reaction Kinetics and Thermodynamics of this compound

The kinetics of reactions involving DETDA are a critical aspect of its utility, particularly in rapid polymerization processes. The rate of reaction is influenced by the nucleophilicity of the amine groups, steric hindrance, reactant concentrations, and temperature. inspenet.com

Reaction Kinetics: The reaction between DETDA and isocyanates is notably fast. Research indicates that the reaction rate of DETDA with a polyurethane prepolymer is several times faster than that of dimethylthiotoluenediamine (DMTDA) and approximately 30 times faster than that of 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA). This high reaction velocity allows for very short processing and demolding times in applications like RIM.

Conversely, when used with epoxy resin systems, the aromatic nature of DETDA's amine groups results in a much slower cure rate compared to aliphatic amines. This characteristic is advantageous when a longer working time or "potlife" is required for applications such as adhesives, sealants, and some coatings.

Interactive Table: Comparative Reactivity of Amine Curing Agents

Curing Agent Relative Reaction Rate with Isocyanates Primary Application Use
This compound (DETDA) Very Fast RIM, Polyurea Spray
Dimethylthiotoluenediamine (DMTDA) Fast (slower than DETDA) Polyurethane Casting
4,4'-Methylenebis(2-chloroaniline) (MOCA) Slow (approx. 30x slower than DETDA) Hot-Casting Polyurethanes

| Aliphatic Amines | Extremely Fast | Epoxy Curing (fast cure) |

Thermodynamics: The reactions DETDA participates in, such as the formation of urea and urethane (B1682113) linkages, are typically exothermic condensation reactions. l-i.co.uk The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH, heat of reaction) and entropy (ΔS, change in disorder). inspenet.com

For the reaction of an amine with an isocyanate, the formation of stable urea bonds results in a significant negative enthalpy change (exothermic), driving the reaction forward. l-i.co.uk While specific thermodynamic values for DETDA are proprietary or context-dependent, the principles of chemical thermodynamics allow for the prediction of reaction feasibility. nist.gov The spontaneity and equilibrium position of these reactions are fundamental to achieving high-molecular-weight polymers and a high degree of cure. nih.gov

Stereochemical Influences on this compound Reactivity

Commercial DETDA is not a single, pure compound but rather a specific mixture of isomers. The most common formulation consists primarily of 3,5-diethyl-2,4-toluenediamine and 3,5-diethyl-2,6-toluenediamine. The precise ratio can vary but is often around 75-80% of the 2,4-isomer and 20-25% of the 2,6-isomer.

The stereochemistry, or the spatial arrangement of atoms in these isomers, has a profound impact on DETDA's reactivity due to steric hindrance.

Steric Hindrance: The ethyl and methyl groups are bulky and can physically obstruct the path of an incoming electrophile (like an isocyanate or epoxide) to the nucleophilic nitrogen atom.

Isomeric Differences:

In the 3,5-diethyl-2,4-toluenediamine isomer, one amine group (at position 4) is flanked by an ethyl group and a hydrogen atom, making it relatively accessible. The other amine group (at position 2) is sterically hindered by an adjacent methyl group and an adjacent ethyl group.

In the 3,5-diethyl-2,6-toluenediamine isomer, both amine groups are flanked by a methyl group and an ethyl group, resulting in significant steric hindrance for both.

This difference in steric accessibility means the amine groups within the isomeric mixture have different reaction rates. The less hindered amine groups will react more quickly than the more hindered ones. This differential reactivity is a key feature, creating a more controlled and gradual increase in viscosity during polymerization compared to a system with a single type of amine. This can improve flow characteristics and processing windows for the resin.

Studies on Intermediate Species in this compound Reactions

Understanding the transient species formed during a reaction is key to elucidating its mechanism. nih.gov For reactions involving DETDA, the intermediates are often short-lived and lead to the final stable polymer structure.

Intermediates in Polyurea Formation: The reaction between an amine and an isocyanate is generally accepted to proceed through a concerted mechanism or a very short-lived zwitterionic intermediate. The nucleophilic nitrogen of DETDA attacks the electrophilic carbon of the isocyanate. This leads to the formation of a transient intermediate which rapidly undergoes a proton transfer (from the nitrogen to the oxygen) to yield the final, stable urea linkage.

Intermediates in Epoxy Curing: In the curing of epoxy resins, the reaction is initiated by the nucleophilic attack of the primary amine on the carbon atom of the epoxide ring. This forces the ring to open and creates a zwitterionic intermediate, which quickly abstracts a proton from another amine molecule or another source to form a hydroxyl group and a secondary amine. This newly formed secondary amine is also nucleophilic and can proceed to react with another epoxide group, leading to the formation of a complex, three-dimensional cross-linked network. The presence of hydroxyl groups, formed as a product of the ring-opening, can also act as accelerators for the curing reaction. sci-hub.se

Carbamic Acid Intermediate: In the presence of moisture, isocyanates can react with water in a side reaction. This forms an unstable carbamic acid intermediate, which then decomposes to produce an amine and carbon dioxide gas. l-i.co.uk While this is often an undesirable side reaction in solid elastomer casting, it is the basis for the production of polyurethane foams. The amine generated can then react with other isocyanate groups.

Mechanistic investigations into these systems often employ a combination of kinetic studies, product analysis, and computational modeling to infer the structure and role of these fleeting intermediate species. nih.gov

Diethylmethylbenzenediamine in Polymer Science and Engineering Research

Investigations into Diethylmethylbenzenediamine's Role in Polyurethane Chain Extension and Network Formation

DETDA is widely recognized as a highly effective chain extender for polyurethane elastomers, particularly in reaction injection molding (RIM) and spray polyurea elastomer (SPUA) applications. Its function is to react with isocyanate prepolymers, thereby increasing the molecular weight and building the polymer network that determines the final properties of the material.

Mechanistic Studies of Isocyanate-Diamine Polymerization

The fundamental reaction in the formation of polyurethanes and polyureas is the nucleophilic addition of a hydroxyl or amine group to an isocyanate group. researchgate.net In the case of DETDA, the primary amine groups react with isocyanate functionalities to form urea (B33335) linkages. This reaction is typically rapid and is a crucial step in the chain extension process. osti.gov

The mechanism involves the attack of the nitrogen atom of the amine on the electrophilic carbon atom of the in isocyanate group. This leads to the formation of a transient intermediate that quickly rearranges to the stable urea bond. The presence of two amine groups on the DETDA molecule allows for the connection of two isocyanate-terminated prepolymer chains, effectively extending the polymer chain. researchgate.net The steric hindrance provided by the ethyl and methyl groups on the benzene (B151609) ring can influence the reaction rate compared to less substituted aromatic diamines.

Kinetic Analysis of Polyurethane Curing with this compound

The curing kinetics of polyurethane systems are critical for controlling the manufacturing process and achieving desired material properties. mdpi.com The reaction between DETDA and isocyanates is a key part of this curing process. The rate of this reaction is influenced by several factors, including temperature, catalyst presence, and the chemical structure of the reactants.

Kinetic studies often employ techniques like differential scanning calorimetry (DSC) to monitor the heat flow associated with the exothermic curing reaction. mostwiedzy.plcore.ac.uk Isoconversional methods, such as the Flynn-Wall-Ozawa and Friedman methods, are used to determine the activation energy (Ea) of the curing process as a function of the degree of conversion. mdpi.com

For fast-curing systems like those involving MDI-based polyurethanes, the reaction can be complex, sometimes exhibiting multiple stages. mdpi.com The initial stage is often characterized by a rapid reaction between the primary amine groups of DETDA and the isocyanate groups. As the reaction progresses and the viscosity of the system increases, the kinetics may become diffusion-controlled. Autocatalytic models are sometimes used to describe the curing behavior, where the products of the reaction can catalyze further reactions. mdpi.com

Below is a table summarizing typical kinetic parameters for polyurethane curing, though specific values for DETDA-cured systems would require targeted experimental data.

Kinetic ParameterDescriptionTypical Value Range
Activation Energy (Ea) The minimum energy required to initiate the curing reaction.40 - 80 kJ/mol
Pre-exponential Factor (A) A constant related to the frequency of collisions between reacting molecules.10^5 - 10^8 min^-1
Reaction Order (n) An exponent that describes the dependence of the reaction rate on the concentration of reactants.1 - 2
Note: These are general ranges for polyurethane systems and can vary significantly based on the specific formulation.

Microstructure and Morphological Development in this compound-Extended Polyurethanes

The final properties of polyurethanes are intimately linked to their microstructure, which is characterized by phase separation between hard and soft segments. nih.govmdpi.com The hard segments are formed by the reaction of the diisocyanate with the chain extender (in this case, DETDA), creating rigid, hydrogen-bonded domains. The soft segments consist of the flexible polyol chains.

The use of DETDA as a chain extender contributes to the formation of these hard segments. The aromatic nature and the ability to form strong urea linkages lead to the creation of well-defined hard domains that act as physical crosslinks, imparting strength and elasticity to the polymer. scispace.com The degree of phase separation is influenced by the chemical structure of the chain extender, the diisocyanate, and the polyol, as well as the processing conditions. nih.gov

Techniques such as atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS) are used to visualize and quantify the phase-separated morphology. nih.gov In DETDA-extended polyurethanes, the hard domains are typically dispersed within a continuous soft segment matrix. The size, shape, and connectivity of these domains play a crucial role in determining the mechanical properties of the resulting elastomer. For instance, a higher content of hard segments generally leads to increased hardness and tensile strength. researchgate.net The morphology of these coatings can be affected by environmental factors such as UV radiation, which can lead to yellowing and surface defects over time. mdpi.com

This compound as a Curing Agent in Epoxy Resin Systems

In addition to its role in polyurethanes, DETDA also serves as a curing agent for epoxy resins. Epoxy resins are thermosetting polymers that, when mixed with a curing agent, undergo a chemical reaction to form a rigid, three-dimensional network. delamine.com

Cross-linking Reaction Mechanisms in Epoxy-Diamine Curing

The curing of epoxy resins with amine-based hardeners like DETDA involves the reaction of the primary and secondary amines with the epoxide groups of the resin. polymerinnovationblog.com The most common epoxy resin monomer is diglycidyl ether of bisphenol A (DGEBA). mdpi.com

The curing process proceeds in several steps:

Primary Amine Addition: A primary amine group on the DETDA molecule attacks an epoxy ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group. researchgate.net

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and another hydroxyl group. This step leads to the formation of cross-links. researchgate.net

This series of reactions results in a highly cross-linked, three-dimensional network structure that provides the cured epoxy with its characteristic properties of high strength, chemical resistance, and thermal stability. scholaris.ca The presence of two primary amine groups on each DETDA molecule allows it to react with multiple epoxy monomers, contributing to a high cross-link density.

Impact of this compound on Curing Kinetics of Epoxy Resins

The curing kinetics of epoxy-amine systems are influenced by the reactivity of the amine curing agent. Aromatic amines like DETDA are generally less reactive than aliphatic amines, which can result in a longer pot life and may require elevated temperatures to achieve a full cure. masterbond.comca.gov

Differential scanning calorimetry (DSC) is a primary tool for studying the curing kinetics of epoxy resins. mdpi.comnih.gov By analyzing the heat flow during the curing reaction at different heating rates, kinetic parameters such as the activation energy can be determined using methods like the Kissinger or Flynn-Wall-Ozawa models. mdpi.com

The steric hindrance around the amine groups in DETDA, due to the adjacent ethyl and methyl groups, can affect its reactivity. This can lead to a more controlled curing process compared to less hindered amines. The curing reaction is often autocatalytic, where the hydroxyl groups formed during the reaction can catalyze the further reaction between the epoxy and amine groups. nih.gov

The table below presents a general overview of how an aromatic amine like DETDA might influence epoxy curing kinetics compared to a typical aliphatic amine.

Curing Agent TypeReactivity at Room TemperaturePot LifeCure Temperature
Aliphatic Amine HighShortRoom Temperature or slightly elevated
Aromatic Amine (e.g., DETDA) LowerLongerElevated
This table provides a qualitative comparison. Actual values depend on the specific epoxy resin and formulation.

The choice of curing agent is critical in tailoring the processing characteristics and final properties of the epoxy system. DETDA offers a balance of reactivity and processing ease that makes it a valuable component in various epoxy formulations.

Thermosetting Behavior of this compound-Cured Epoxies

The thermosetting behavior of epoxy resins cured with this compound is a subject of considerable research, focusing on the curing kinetics and the final thermomechanical properties of the crosslinked network. As an aromatic amine, DETDA's reaction with epoxy groups is slower than that of aliphatic amines, which provides a longer pot life and better processability for manufacturing large or complex composite parts. nih.gov

The curing process involves the reaction of the amine hydrogens of DETDA with the epoxide rings of the epoxy prepolymer, such as diglycidyl ether of bisphenol A (DGEBA), leading to the formation of a highly crosslinked, three-dimensional network. acs.org This network structure is responsible for the material's high thermal stability and mechanical performance. The glass transition temperature (Tg) is a critical parameter characterizing the thermosetting behavior, as it defines the upper service temperature of the material. Research has shown that DGEBA epoxy systems cured with DETDA exhibit a significantly high Tg. For instance, studies have reported a Tg of 217°C for a DGEBA/DETDA system. polympart.ir This high Tg is attributed to the rigid aromatic structure of DETDA, which restricts the mobility of the polymer chains in the cured network.

Molecular dynamics simulations have been employed to predict the thermal and mechanical properties of DETDA-cured epoxy systems, such as EPON 862/DETDA. These simulations have shown a significant increase in Tg, Young's modulus, and yield stress with the degree of polymerization. purdue.edu The predicted properties from these computational models are often in good agreement with experimental results, providing a powerful tool for understanding the structure-property relationships at a molecular level. acs.orgnih.gov

Table 1: Glass Transition Temperature (Tg) of DGEBA Epoxy Cured with Various Curing Agents

Curing Agent Glass Transition Temperature (Tg) in °C
Triethylenetetramine (TETA) 139
4,4'-Diaminodiphenylmethane (DDM) 190
4,4'-Diaminodiphenyl-sulfone (DDS) 189
This compound (DETDA) 217

This table is generated based on data from a comparative study of different curing agents for DGEBA epoxy. polympart.ir

Research on this compound in Polyurea Systems

This compound is a key component in many polyurea formulations, particularly in applications requiring rapid curing and high mechanical performance, such as in Reaction Injection Molding (RIM) and spray polyurea elastomers. duluxprotectivecoatings.com.au

The formation of polyurea elastomers involves the rapid step-growth polymerization reaction between an isocyanate component and an amine component. wikipedia.org DETDA, as an aromatic diamine, serves as an effective chain extender in these systems. The reaction between the amine groups of DETDA and the isocyanate groups is exceptionally fast, often occurring within seconds, which is a hallmark of polyurea chemistry. wikipedia.orgmdpi.com This rapid reaction does not typically require a catalyst. wikipedia.org

The resulting polymer structure consists of alternating hard and soft segments. The hard segments are formed by the reaction of the isocyanate with the diamine chain extender (DETDA), creating urea linkages. These hard segments are rigid and can form well-ordered domains through strong intermolecular hydrogen bonding. mdpi.com The soft segments are typically composed of long-chain polyetheramines. mdpi.com This microphase-separated morphology, with hard domains acting as physical crosslinks in a flexible soft matrix, is fundamental to the excellent elastomeric properties of polyureas, including high strength, elasticity, and toughness. nih.govmdpi.com Research has shown that the mechanical properties of polyurea elastomers can be tailored by adjusting the ratio of hard to soft segments. For instance, replacing some of the aromatic chain extender with an aliphatic one can influence properties like tensile strength and elongation. mdpi.com

The fast reaction kinetics of DETDA are particularly advantageous in rapid curing formulations used in spray coatings and RIM applications. duluxprotectivecoatings.com.au This allows for quick demolding times in manufacturing processes and the rapid application of protective coatings. Polyurea coatings based on DETDA are 100% solids, meaning they contain no volatile organic compounds (VOCs), making them an environmentally friendlier option. duluxprotectivecoatings.com.au These coatings exhibit exceptional toughness, impact resistance, and abrasion resistance. duluxprotectivecoatings.com.au

The reaction rate of DETDA with polyurethane prepolymers is reported to be several times faster than that of other aromatic diamines like Dimethylthiotoluenediamine (DMTDA) and significantly faster than 4,4'-Methylenebis(2-chloroaniline) (B1676453) (MOCA). This rapid curing capability makes DETDA a preferred choice for applications where a quick return to service is critical.

Table 2: Typical Properties of a Rapid Curing Polyurea System

Property Value
Tensile Strength > 40 MPa (6000 psi)
Elongation > 500%
Hardness, Shore D ~50
Gel Time < 15 seconds
Tack-Free Time < 60 seconds

This table presents typical values for high-performance polyurea coatings, which often utilize fast-reacting amines like DETDA. wikipedia.org

Mechanistic Contributions to Polyurea Elastomer Formation

This compound in Advanced Composite Materials Research

The interface between the reinforcing fiber (e.g., carbon or glass fibers) and the polymer matrix is crucial for the effective transfer of stress and, consequently, the mechanical performance of the composite. The chemical nature of the curing agent can significantly influence this interfacial region. The use of DETDA as a curing agent for epoxy matrices in composites has been the subject of research to understand its effect on interfacial adhesion.

Studies have shown that the surface treatment of fibers can enhance the interfacial shear strength (IFSS) of composites. For example, electrochemical oxidation and subsequent silane (B1218182) treatment of carbon fibers have been shown to dramatically increase IFSS in composites with a polypropylene (B1209903) matrix grafted with maleic anhydride, due to covalent bonding. mdpi.com While this study does not directly use DETDA, it highlights the importance of the chemical interactions at the interface. In DETDA-cured epoxy composites, the polarity and reactivity of the amine groups can influence the wetting and chemical bonding with functional groups on the fiber surface, thereby affecting the interfacial adhesion. researchgate.net Micromechanical tests, such as the single-fiber pull-out test, are often used to quantify the IFSS and evaluate the effectiveness of different matrix formulations and fiber surface treatments. nist.gov

The choice of curing agent is a primary method for modifying the properties of a polymeric matrix. By using DETDA, researchers can create epoxy matrices with high thermal stability and robust mechanical properties. polympart.ir For instance, in carbon fiber reinforced polymers (CFRPs), an epoxy matrix cured with DETDA provides high stiffness and strength. purdue.edu

Research has also explored the modification of DETDA-cured epoxy systems to further enhance their properties. For example, molecular dynamics simulations have been used to study the effect of introducing 'defects' into a DGEBA-DETDA network by replacing some of the tetrafunctional DETDA with a bifunctional amine. nih.gov Interestingly, this study found that introducing a certain amount of these 'defects' could simultaneously increase the modulus and toughness of the thermoset. nih.gov Other studies have investigated the incorporation of nanofillers, such as halloysite (B83129) nanotubes, into epoxy resins to improve mechanical and thermal properties. The interaction between the filler, the epoxy, and the curing agent like DETDA is critical for achieving the desired enhancements. mdpi.com

Table 3: Simulated Mechanical Properties of DGEBA-DETDA Thermosets

System Tensile Modulus (GPa)
Neat DGEBA-DETDA (S0) 3.6 ± 0.12
S0 with 28% n-butylamine (S28) ~3.3
S0 with 30% n-butylamine (S30) ~3.4

This table shows simulated tensile moduli for a DGEBA-DETDA epoxy system modified with n-butylamine, demonstrating the effect of matrix modification. nih.gov

Studies on Material Performance under Environmental Stress (e.g., Radiation Attenuation)

Research into the performance of materials under environmental stress, particularly under various forms of radiation, is critical for applications in aerospace, nuclear energy, and medical fields. This compound (DETDA), when used as a curing agent for epoxy resins, contributes to the creation of robust polymer matrices. The behavior of these DETDA-cured epoxy composites, especially when enhanced with functional nanoparticles, has been a subject of investigation to determine their resilience and suitability for radiation shielding applications.

One significant study explored the effects of neutron radiation on the mechanical and thermophysical properties of lightweight, multifunctional polymer composites. In this research, an epoxy resin, specifically diglycidyl ether of bisphenol-F, was cured using DETDA. cambridge.org To enhance the radiation-shielding capabilities of the material, various nanoparticles with excellent radiation-absorbing characteristics were dispersed within the epoxy matrix. The nanoparticles included boron nanopowder (B), gadolinium (Gd), and boron carbide (BC). cambridge.org These composites were then exposed to neutron radiation to evaluate their structural integrity and performance under such environmental stress. cambridge.org

The research findings indicated that the introduction of these nanoparticles into the DETDA-cured epoxy matrix had a notable effect on the material's thermal stability. Thermogravimetric analysis (TGA) was employed to assess the thermal degradation of the non-radiated and radiated composites. The results showed that the addition of nanoparticles slightly improved the thermal stability of the composites and delayed the degradation process. cambridge.org It was observed that all three types of nanoparticles, being highly thermally stable, acted as heat-resistant components and mass transfer barriers, which hindered the thermal degradation of the polymer composite. cambridge.org

The study revealed that after exposure to neutron radiation, the glass transition temperature (Tg) of all the samples increased. This phenomenon was attributed to the completion of the cure reaction during radiation exposure, which led to a higher degree of crosslinking within the epoxy matrix. cambridge.org Furthermore, the elastic modulus of the non-radiated nanocomposites saw a significant increase with the addition of the nanoparticles. cambridge.org These findings suggest that epoxy nanocomposites cured with DETDA have considerable potential for use in structures requiring neutron shielding. cambridge.org

The thermal degradation profiles of the radiated and non-radiated epoxy composites provide insight into their performance under environmental stress. The following table summarizes the temperatures at which 20%, 60%, and 80% mass loss occurred for neat epoxy and the nanocomposites, both before and after radiation exposure.

Table 1: Thermal Degradation Temperatures of Non-Radiated and Radiated Epoxy Nanocomposites

Sample Radiation Status T20% (°C) T60% (°C) T80% (°C)
Neat Epoxy Non-Radiated 360 380 440
Radiated 350 390 450
Epoxy/Boron Non-Radiated 370 452 490
Radiated 360 440 480
Epoxy/Gadolinium Non-Radiated 380 446 480
Radiated 370 450 490
Epoxy/Boron Carbide Non-Radiated 380 448 485

Data sourced from a study on the effect of neutron radiation on nanoengineered polymer composites. cambridge.org

The data indicates that while radiation exposure had some effect on the degradation temperatures, the nanoparticle-filled composites generally maintained high thermal stability. For instance, the temperature for 60% weight loss for the non-radiated neat epoxy was 380°C, whereas for the nanocomposites, it ranged from 446°C to 452°C. cambridge.org This enhancement in thermal properties, coupled with the increased crosslinking observed post-radiation, underscores the role of the DETDA-cured epoxy system in creating materials that can withstand harsh environmental conditions.

Advanced Analytical and Spectroscopic Characterization Techniques for Diethylmethylbenzenediamine and Its Derivatives/adducts

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are indispensable for separating and identifying components within a mixture, making them ideal for tracking the progress of reactions involving DETDA and analyzing the final product composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds like DETDA. thermofisher.comfilab.fr In the context of DETDA research, GC-MS is employed for several key purposes:

Purity Assessment: The assay of DETDA can be determined by GC, with a typical specification being a minimum of 98.0%. This ensures the quality and consistency of the starting material for polymerization reactions.

Reaction Monitoring: GC-MS can be used to track the consumption of DETDA and the formation of various products during a chemical reaction. This is vital for understanding reaction kinetics and optimizing process conditions.

Impurity Identification: The technique is highly effective in identifying and quantifying impurities in both the initial DETDA material and the final polymer products. news-medical.net

Quantitative Analysis: GC-MS can be used for the quantitative or semi-quantitative analysis of DETDA in various samples. analytice.com For instance, a limit of quantification (LOQ) of 0.5 μ g/media (semi-quantitative) has been reported for DETDA analysis. analytice.com

The process involves vaporizing the sample, separating its components on a capillary column, and then ionizing and fragmenting the components in the mass spectrometer. thermofisher.com The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. GC-MS is a cornerstone in quality control and research for industries utilizing DETDA, including pharmaceuticals, environmental analysis, and polymer manufacturing. news-medical.netnih.gov

Table 1: GC-MS Parameters for Diethylmethylbenzenediamine Analysis


ParameterValue/MethodReference
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS) thermofisher.com
Sample TypeLiquid, Gaseous, Solid[12, 45]
Assay (GC)98.0% min nih.gov
Limit of Quantification (LOQ)0.5 μg / Media (semi-quantitative) thermofisher.com
Common ApplicationsPurity assessment, reaction monitoring, impurity identification, quantitative analysis[6, 40]

Spectroscopic Investigations for Structural Elucidation and Reaction Mechanism Tracking

Spectroscopic techniques are fundamental in determining the molecular structure and tracking the mechanistic pathways of reactions involving DETDA. These methods probe the interaction of electromagnetic radiation with the molecules to provide detailed structural and kinetic information.

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and non-destructive technique used for qualitative and quantitative analysis of chemical compounds. edinst.com It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. nih.gov This unique vibrational signature acts as a "chemical fingerprint" for a given compound. nih.gov

In the study of DETDA-based reactions, FTIR is particularly valuable for monitoring reaction kinetics in real-time. youtube.comrsc.org By tracking the changes in the intensity of specific absorption bands over time, researchers can determine the rate of reaction and elucidate the reaction mechanism. youtube.commdpi.com For example, in polyurethane synthesis, the disappearance of the isocyanate (NCO) peak and the appearance of urea (B33335) or urethane (B1682113) linkages can be monitored to follow the curing process.

The kinetic analysis of FTIR data can reveal the different stages of a polymerization reaction. For instance, studies on dental resins have shown that polymerization often occurs in three stages: a rapid initial phase during irradiation, a slower second stage, and a very slow final stage. mdpi.com This type of detailed kinetic information is crucial for optimizing curing conditions and ensuring the desired properties of the final polymer. mdpi.com

Table 2: Key FTIR Absorption Bands in DETDA-related Polymerization


Functional GroupWavenumber (cm⁻¹)Vibrational ModeApplication in DETDA Research
N-H~3300-3500StretchingMonitoring amine consumption
C=O (Urea)~1640-1690StretchingTracking urea linkage formation in polyurea synthesis
N-C=O (Isocyanate)~2270StretchingMonitoring isocyanate consumption in polyurethane/polyurea synthesis
C=C (Aromatic)~1600 & 1500StretchingCharacteristic of the DETDA aromatic ring

Note: Specific peak positions can vary depending on the molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution and the solid state. emerypharma.com It is based on the magnetic properties of atomic nuclei and provides information about the chemical environment of each atom. up.ac.za

In DETDA research, both ¹H and ¹³C NMR are used for structural characterization. Solid-state NMR (ssNMR) is particularly useful for analyzing the structure of cross-linked polymers derived from DETDA. For example, ¹³C ssNMR can distinguish between different hardening agents in epoxy systems. nih.gov Specific signals in the ¹³C spectrum can be attributed to the carbon atoms in DETDA, allowing for its identification within a complex polymer matrix. nih.gov For instance, in a three-component system, signals at 19.0 and 16.8 ppm have been attributed to DETDA 80. nih.gov Furthermore, when used with a DGEBF resin, an additional signal at 142.5 ppm is observed for DETDA 80. nih.gov

NMR can also be used to study the stoichiometry of complexes and to detect hydrogen bonding, which is crucial for understanding the properties of polyurethanes and other polymers. up.ac.za The chemical shifts of protons and carbons are sensitive to their local environment, providing valuable insights into molecular interactions. netlify.app

Table 3: Characteristic ¹³C NMR Chemical Shifts for DETDA in a Polymer Matrix


AssignmentChemical Shift (ppm)Reference
DETDA 80 specific signal23.9 filab.fr
DETDA 80 specific signal19.0 filab.fr
DETDA 80 specific signal16.8 filab.fr
DETDA 80 in DGEBF resin142.5 filab.fr

X-ray diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are essential techniques for investigating the microstructure of polymers at different length scales. nih.gov

Small-Angle X-ray Scattering (SAXS) provides information on larger structural features, typically in the range of 1 to 100 nanometers. ebrary.net In the context of DETDA-based polymers like polyurethanes, SAXS is used to study the microphase-separated morphology. dtic.mil This refers to the organization of hard segments (containing DETDA) and soft segments into distinct domains. researchgate.net The SAXS data can provide information on the size, shape, and spacing of these domains, which are critical for determining the mechanical properties of the polymer. ebrary.netdtic.mil

Together, XRD and SAXS offer a comprehensive view of the polymer microstructure, from the atomic-level packing to the nanoscale morphology. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Thermal Analysis Techniques in Polymer Research utilizing this compound

Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. e-bookshelf.dekohan.com.tw These techniques are crucial for characterizing polymers made with DETDA, as they provide information about their thermal stability, transitions, and behavior at elevated temperatures. cadence.comazom.com

Key thermal analysis techniques include:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. advanses.comadvanced-emc.com It is used to determine the thermal stability of a polymer, its decomposition temperature, and the amount of residual material. azom.comworldoftest.com In polymers containing DETDA, TGA can assess how the incorporation of this rigid aromatic structure enhances the thermal stability of the material.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. kohan.com.twadvanses.com It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). azom.comadvanced-emc.com The Tg is a particularly important parameter for DETDA-based polymers, as it indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. Studies have shown that the addition of thermoplastic modifiers can affect the cure kinetics and the final Tg of DETDA-cured epoxy systems. researchgate.net For example, in a DGEBA/DETDA 80 system, the Tg was found to be around 172°C. researchgate.net

Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, time, and frequency. It provides information on the viscoelastic behavior of the polymer, including the storage modulus, loss modulus, and tan delta. DMA is particularly useful for identifying the glass transition and other relaxations in the polymer. kohan.com.tw In segmented polyurethanes containing DETDA, DMA curves can reveal the rubbery plateau and provide insights into the degree of phase separation. researchgate.net

These thermal analysis techniques are essential for understanding the structure-property relationships in DETDA-based polymers and for ensuring they meet the performance requirements for various applications. e-bookshelf.decadence.com

Table 4: Thermal Properties of a DGEBA/DETDA 80 Epoxy System ```html

PEI Content (wt %)Cure Temperature (°C)Total Heat of Reaction (ΔH_T, J/g)Glass Transition Temperature (T_g∞, °C)Reference
0--172 nih.gov
5100394172 nih.gov
5120390172 nih.gov
10100370167 nih.gov
15100346161 nih.gov
*Data adapted from a study on DGEBA/DETDA 80 blends with poly(ether imide) (PEI).*
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***

Compound Names Mentioned

Compound NameAbbreviation
This compoundDETDA
Diglycidyl ether of bisphenol ADGEBA
Poly(ether imide)PEI
IsocyanateNCO

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. etamu.edu This method is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose. atriainnovation.com During analysis, a sample is placed on a high-precision balance within a furnace. The sample is then heated according to a controlled temperature program, and the mass loss is recorded continuously. libretexts.org The resulting TGA curve plots the percentage of mass remaining against temperature, revealing the material's decomposition profile.

In the context of this compound, TGA is instrumental in evaluating the thermal stability of polymers cured with it, such as high-performance epoxy resins. deakin.edu.au The analysis helps to understand how the incorporation of DETDA influences the decomposition mechanism and the char yield of the final polymer network. deakin.edu.au For instance, studies on epoxy systems have shown that the chemical structure of the resin and the curing agent directly impacts thermal stability. deakin.edu.aucapes.gov.br

The data below, derived from studies on epoxy systems, illustrates typical findings from TGA.

Polymer SystemAtmosphereTemperature for 5% Weight Loss (°C)Peak Decomposition Temperature (°C)Char Yield at 800°C (%)Reference
TGDDM/DETDANitrogen~370~430~35-40 deakin.edu.au
DGEBA/DETDANitrogen~380~420~20-25 deakin.edu.au
PSF/Epoxy (DGEBA/DETDA)Nitrogen>350-- mdpi.com

Differential Scanning Calorimetry (DSC) for Curing and Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely used to study the thermal properties of polymers, including the curing reactions of thermosets like epoxy resins. torontech.comacs.org When this compound is used as a curing agent, DSC can monitor the exothermic heat flow associated with the ring-opening polymerization of the epoxy groups, providing detailed insights into the reaction kinetics. acs.orgresearchgate.net

A typical DSC scan of an uncured epoxy/DETDA system shows a broad exothermic peak, which represents the heat released during the curing reaction. mdpi.com The characteristics of this peak—such as the onset temperature, the peak temperature (Tp), and the total enthalpy of reaction (ΔHT)—are crucial for defining the curing profile. mdpi.comresearchgate.net By performing DSC scans at multiple heating rates, kinetic parameters like the activation energy (Ea) of the curing reaction can be determined using methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) models. researchgate.netmdpi.comdntb.gov.ua

Studies have shown that the addition of other components, such as thermoplastic modifiers or different co-hardeners, can affect the cure kinetics of DETDA-based systems. For example, the incorporation of poly(ether imide) (PEI) into a DGEBA/DETDA system was found to decrease the reaction rate. researchgate.net Conversely, the presence of certain polysulfones (PSF) has been observed to promote the curing of the epoxy resin. mdpi.com

The activation energy for DGEBA/DETDA systems typically falls in the range of 55–70 kJ/mol, indicating the energy barrier for the curing reaction. mdpi.commdpi.com The peak cure temperature (Tp) is dependent on the heating rate; as the heating rate increases, Tp shifts to higher temperatures. mdpi.commdpi.com

DSC Curing Parameters for Various DETDA-Based Epoxy Systems
Epoxy SystemHeating Rate (°C/min)Peak Exotherm Temperature (Tp, °C)Total Heat of Reaction (ΔHT, J/g)Activation Energy (Ea, kJ/mol)Reference
DGEBA/DETDA 805189390- researchgate.net
DGEBA/DETDA 80 + 15% PEI5194346- researchgate.net
DGEBA/MPD + 10% DETDA10--63.42 mdpi.com
Glucofuranoside Epoxy/DETDA10178-- researchgate.net

Furthermore, DSC is essential for determining the glass transition temperature (Tg) of the fully cured material. veryst.com The Tg is a critical property that defines the upper service temperature of the polymer. It appears as a step-like change in the heat flow signal on the DSC thermogram. veryst.com The Tg of a DETDA-cured epoxy is influenced by the resin structure, the cure cycle, and the presence of any modifying additives. For example, blending a multifunctional novolac epoxy resin with a novel low-viscosity epoxy resin using DETDA as the curing agent has been shown to increase the Tg of the final thermoset. digitallibrarynasampe.org

Glass Transition Temperatures (Tg) of DETDA-Cured Systems
Polymer SystemTg (°C)Reference
DGEBA/DETDA 80172 researchgate.net
DGEBA/DETDA 80 + 15% PEI161 researchgate.net
D.E.N. 438/DETDA>200 digitallibrarynasampe.org
Epoxy/PSF (0% PSF, DETDA-cured)~220 mdpi.com

Computational Chemistry and Theoretical Modeling of Diethylmethylbenzenediamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netscience.gov By calculating the electron density, DFT can elucidate the relationship between a molecule's structure and its chemical reactivity. For Diethylmethylbenzenediamine, DFT studies are instrumental in understanding its nucleophilic character, which governs its function as an epoxy curing agent.

DFT calculations typically provide insights into:

Molecular Geometry: Optimization of the ground-state molecular structure to determine bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Electron Distribution: Mapping the electron density and generating molecular electrostatic potential (MEP) surfaces help identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For DETDA, the nitrogen atoms of the amine groups are expected to be the most electron-rich sites.

Reactivity Descriptors: DFT allows for the calculation of various indices that quantify chemical reactivity. These descriptors, derived from the conceptual framework of DFT, provide a quantitative measure of the molecule's reaction tendencies.

A representative table of theoretical electronic properties for an aromatic amine like DETDA, calculated using DFT methods, is presented below.

Table 1: Representative Theoretical Electronic Properties of Aromatic Amines Calculated via DFT

Calculated ParameterSignificance in ReactivityTypical Method of Calculation
Energy of HOMO (EHOMO)Indicates electron-donating ability; higher values suggest greater nucleophilicity.DFT (e.g., B3LYP functional)
Energy of LUMO (ELUMO)Indicates electron-accepting ability.DFT (e.g., B3LYP functional)
HOMO-LUMO Energy Gap (ΔE)Relates to chemical stability and reactivity; smaller gaps suggest higher reactivity.ΔE = ELUMO - EHOMO
Mulliken Atomic ChargesQuantifies the partial charge on each atom, identifying nucleophilic centers (e.g., nitrogen atoms).Mulliken Population Analysis
Chemical Hardness (η)Measures resistance to change in electron distribution; related to the HOMO-LUMO gap.η ≈ (ELUMO - EHOMO) / 2
Electrophilicity Index (ω)Quantifies the molecule's ability to act as an electrophile.ω = μ2 / 2η (where μ is the chemical potential)

These theoretical calculations are vital for comparing the intrinsic reactivity of DETDA with other amine curing agents and for understanding how structural modifications would impact its performance.

Molecular Dynamics (MD) Simulations of this compound in Polymer Matrices

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. This technique is extensively used to study DETDA within the context of epoxy polymer networks, providing atomistic-level insights into the structure-property relationships of the final thermoset material. In these simulations, DETDA acts as a hardener, cross-linking with epoxy resins like diglycidyl ether of bisphenol F (DGEBF), commercially known as EPON-862.

MD simulations of DETDA-cured epoxy systems allow researchers to predict a range of macroscopic properties by modeling the molecular interactions and the evolution of the polymer network during the curing process. A key variable often investigated is the degree of cross-linking, which significantly influences the final thermo-mechanical properties of the material.

Key properties predicted from MD simulations include:

Glass Transition Temperature (Tg): Determined by simulating the polymer's density or volume as a function of temperature.

Mechanical Properties: Calculation of elastic constants, such as Young's modulus and shear modulus, by simulating the response of the polymer network to applied stress or strain.

Density and Volumetric Shrinkage: Predicting the final density of the cured polymer and the amount of volume reduction that occurs during polymerization.

Coefficient of Thermal Expansion: Simulating how the polymer's volume changes with temperature, both below and above the glass transition temperature.

The findings from these simulations consistently show a strong correlation between the network structure and the material's performance.

Table 2: Influence of Cross-linking Density on Thermo-Mechanical Properties of EPON-862/DETDA Epoxy from MD Simulations

PropertyEffect of Increasing Cross-link DensityReference
Glass Transition Temperature (Tg)Increases
Elastic Properties (e.g., Young's Modulus)Increase
Coefficient of Thermal ExpansionDecreases
DensityIncreases

These simulations serve as a "computational microscope," revealing how the molecular architecture formed by DETDA cross-links dictates the bulk properties of the epoxy thermoset. This knowledge is invaluable for optimizing curing processes and designing materials with tailored properties.

Prediction of Reaction Pathways and Energetics in this compound Chemistry

Understanding the chemical reactions that DETDA undergoes is fundamental to controlling the curing process of epoxy resins. Computational chemistry offers tools to predict the step-by-step mechanism of these reactions and their associated energy changes. The curing of an epoxy resin with an amine hardener like DETDA involves the nucleophilic addition of the amine's nitrogen atom to the carbon atom of the epoxide ring, leading to the ring opening.

This process occurs in two stages:

A primary amine group (-NH2) reacts with an epoxy group to form a secondary amine (-NH-).

The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine (-N<) and a branch point in the polymer network.

Computational methods, particularly DFT, can be used to model this reaction pathway in detail. By calculating the energy of the system at each stage of the reaction, a potential energy surface can be constructed. This surface reveals the energies of the reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

Table 3: Computational Parameters for Analyzing the DETDA-Epoxy Reaction Pathway

Reaction StepComputational ObjectiveKey Energetic ParameterSignificance
Primary Amine AdditionLocate the transition state structure for the first NH-epoxy reaction.Activation Energy (Ea1)Determines the initial rate of curing.
Secondary Amine AdditionLocate the transition state structure for the second NH-epoxy reaction.Activation Energy (Ea2)Determines the rate of cross-linking and network formation.
Overall ReactionCalculate the energy of reactants and final products.Reaction Enthalpy (ΔHrxn)Indicates whether the curing process is exothermic or endothermic.

While detailed quantum mechanical studies specifically on the DETDA reaction pathway are complex, the general mechanisms of amine-epoxide reactions are well understood and serve as a basis for such theoretical investigations. Reactive force fields used in some MD simulations can also model these chemical transformations, providing a dynamic picture of the bond-breaking and bond-forming events during curing.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with a specific property, such as biological activity or chemical reactivity. In the context of DETDA, QSAR can be used to develop models that predict its reactivity as a curing agent based on a set of calculated molecular descriptors. While widely applied to predict the toxicity of aromatic amines, the same principles can be adapted to model reactivity.

A QSAR model for the curing reactivity of aromatic amines like DETDA would involve several steps:

Data Collection: Assembling a dataset of different amine curing agents with experimentally measured reactivity data (e.g., reaction rates with a standard epoxy compound).

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated using computational chemistry software. These descriptors quantify different aspects of the molecule's structure.

Model Development: A statistical method, such as multiple linear regression (MLR), is used to create a mathematical equation that links the descriptors to the observed reactivity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable.

The choice of descriptors is critical for building an accurate QSAR model. Based on the known chemistry of amine-epoxy reactions, relevant descriptors would fall into several categories.

Table 4: Potential Descriptors for a QSAR Model of Aromatic Amine Curing Reactivity

Descriptor CategoryExample DescriptorsRelevance to Reactivity
Electronic HOMO Energy, Mulliken Charge on Nitrogen, Dipole MomentQuantify the nucleophilicity of the amine groups, which is the driving force of the reaction.
Steric Molecular Volume, Surface Area, Steric Hindrance ParametersDescribe the accessibility of the reactive amine sites to the epoxy groups.
Topological Connectivity Indices, Branching IndicesRepresent the size, shape, and degree of branching of the molecule.
Thermodynamic LogP (Octanol-Water Partition Coefficient)Indicates the hydrophobicity of the molecule, which can influence its compatibility with the epoxy resin.

Although specific QSAR models predicting the curing reactivity of DETDA are not widely published, the methodology provides a powerful framework for future research. Such models could accelerate the design of new curing agents by allowing for the virtual screening of candidate molecules and the prioritization of those with desirable reactivity profiles, reducing the need for extensive experimental synthesis and testing.

Derivatives, Analogues, and Structure Activity Relationship Studies of Diethylmethylbenzenediamine

Synthesis and Characterization of Diethylmethylbenzenediamine Analogues

The synthesis of analogues of this compound, a compound often used as a mixture of isomers (primarily 2,4- and 2,6-diamino-1,3-diethylbenzene), serves as a foundational step in developing new polymers with customized properties. The goal is to create structural variations that allow for a systematic study of their effects.

Synthetic Strategies The generation of analogues typically involves multi-step synthetic routes starting from substituted anilines or other benzene (B151609) derivatives. Key reactions include:

N-Alkylation: Introducing different alkyl groups onto the amino functionalities to study steric and electronic effects.

Ring Substitution: Placing various functional groups (e.g., halogens, alkyls, or electron-withdrawing groups) at different positions on the benzene ring prior to or after establishing the diamine structure.

Sequential Ring Reactions: Advanced methods can convert substituted pyridines into meta-substituted anilines, offering unique pathways to novel diamine structures. acs.org

For example, a common approach involves the nitration of a substituted benzene, followed by reduction to yield the aniline (B41778) derivative. weebly.com The synthesis of aminobenzoxaborole derivatives, for instance, has been achieved with variations in the position of the amine group on the phenyl ring, demonstrating the feasibility of creating a range of positional isomers. sci-hub.se

Characterization Once synthesized, these analogues are rigorously characterized to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise arrangement of atoms and confirming the position of substituents on the aromatic ring. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify key functional groups, such as the N-H stretches of the amine groups and vibrations characteristic of the benzene ring. mostwiedzy.pl

Mass Spectrometry: Used to confirm the molecular weight of the synthesized analogue. nih.gov

Below is a table of hypothetical analogues and their potential synthetic approaches.

Analogue NamePotential Synthetic ApproachKey Structural Variation
4,6-di-tert-butyl-1,3-diaminobenzeneFriedel-Crafts alkylation of m-phenylenediamineIntroduction of bulky alkyl groups to increase steric hindrance.
4,5-dichloro-1,3-diethyl-2,6-diaminobenzeneChlorination of diethylbenzene followed by nitration and reduction steps.Addition of electron-withdrawing groups to the aromatic ring.
N,N'-dimethyl-diethylmethylbenzenediamineReductive amination or direct methylation of this compound.Modification of the amine functionality itself.

Investigation of Substituent Effects on Reactivity and Polymerization Behavior

Electronic Effects Substituents are broadly classified as either activating or deactivating groups:

Activating Groups: These groups donate electron density to the benzene ring, increasing its nucleophilicity and reactivity toward electrophiles. Examples include alkyl groups (-R), amino groups (-NH₂), and hydroxyl groups (-OH). pharmaguideline.com The ethyl and amino groups already present in this compound are activating, making it a reactive monomer. Adding more activating groups would be expected to further increase its reaction speed.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Examples include nitro (-NO₂), cyano (-CN), and halogen groups (-F, -Cl). libretexts.orglibretexts.org The introduction of a deactivating group on an analogue would likely slow down its polymerization rate compared to the parent compound.

The position of the incoming group during synthesis is also directed by the existing substituents; activating groups are typically ortho- and para-directing. pharmaguideline.com The reactivity of the amine groups is critical in polymerization reactions, such as the formation of polyurethanes, where they react with isocyanate groups. chemicalbook.com A higher electron density on the nitrogen atoms enhances their nucleophilicity, leading to a faster reaction with isocyanates and thus a quicker curing time.

The table below summarizes the expected impact of different substituent types on the reactivity of a this compound analogue.

Substituent Type on RingExample GroupElectronic EffectExpected Effect on Amine NucleophilicityExpected Polymerization Rate (vs. DETDA)
Electron-Donating (Alkyl)-CH₃, -C₂H₅ActivatingIncreaseFaster
Electron-Donating (Alkoxy)-OCH₃ActivatingIncreaseFaster
Electron-Withdrawing (Halogen)-Cl, -BrDeactivatingDecreaseSlower
Electron-Withdrawing (Nitro)-NO₂Strongly DeactivatingSignificant DecreaseMuch Slower

Structure-Property Correlation in this compound-Derived Polymers

The ultimate goal of synthesizing and studying analogues is to establish clear relationships between the monomer's chemical structure and the final properties of the polymer. This compound is widely used as a chain extender or curing agent in polyurethanes and epoxies, where it significantly enhances mechanical and thermal properties. chemicalbook.com

Influence on Mechanical Properties The structure of the diamine analogue directly impacts the physical characteristics of the resulting polymer network.

Cross-link Density: Analogues with higher reactivity or more accessible amine groups can lead to a higher degree of cross-linking. Increased cross-linking generally restricts polymer chain movement, resulting in higher hardness, stiffness, and improved thermal stability, but potentially lower elasticity. dronacharya.info

Steric Hindrance: Bulky substituents on the diamine, such as tert-butyl groups, can create more free volume within the polymer matrix. This can hinder close packing of the polymer chains, potentially leading to increased flexibility and a lower glass transition temperature (Tg). Conversely, the rigidity of the aromatic ring itself imparts stiffness to the polymer backbone.

Intermolecular Forces: The introduction of polar substituents can create opportunities for stronger intermolecular forces, such as hydrogen bonding. These interactions can significantly increase the tensile strength and modulus of the polymer. For example, polymers like Nylon benefit from hydrogen bonding between amide linkages. dronacharya.infomsu.edu

Bond Strength: The aromatic nature of this compound contributes to the thermal stability of the polymers it forms.

Hydrolytic Stability: Polymers like polyesters are susceptible to hydrolysis due to the ester linkage. dronacharya.info The urea (B33335) linkages formed by the reaction of diamines with isocyanates are generally more stable. chemicalbook.com The choice of substituents on the diamine analogue can influence the susceptibility of nearby bonds to chemical attack.

This table correlates hypothetical structural changes in a diamine analogue with predicted polymer properties.

Diamine Analogue Structural FeatureEffect on Polymer NetworkPredicted Change in Mechanical PropertiesPredicted Change in Thermal Stability
Increased number of alkyl groupsIncreased steric hindrance, potentially lower packing efficiencyIncreased flexibility, lower hardnessMay decrease due to less efficient packing
Addition of polar groups (e.g., -OH)Increased hydrogen bonding potentialIncreased tensile strength and modulusIncreased
Use of a more rigid, planar analogueReduced chain mobilityIncreased stiffness and brittlenessIncreased
Introduction of flexible side chainsIncreased chain mobilityIncreased elasticity, lower TgDecreased

By systematically altering the structure of this compound, researchers can fine-tune the reactivity and steric/electronic profile to achieve a desired balance of properties in the final polymer product.

Emerging Research Frontiers and Future Directions for Diethylmethylbenzenediamine Research

Integration with Sustainable Chemistry Principles

A major frontier for Diethylmethylbenzenediamine (DETDA) is its increasing integration into the principles of sustainable and green chemistry. This evolution is driven by a global push to develop safer, more environmentally benign chemical processes and products.

One of the primary sustainable advantages of DETDA is its role as a safer alternative to other aromatic diamines. It is frequently marketed as a less toxic substitute for compounds like 4,4'-methylenedianiline (B154101) (MDA) and 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA), which have faced stricter regulatory scrutiny due to health concerns. Research highlights that DETDA offers reduced toxicity and enhanced environmental friendliness compared to alternatives like MOCA. johnson-fine.com

Recent research further expands its green credentials by incorporating it into bio-based polymer systems. A notable study focused on synthesizing a hybrid oligomeric di-epoxy resin (EVAC) derived from renewable resources: cashew nutshell liquid (CNSL) and lignin. digitellinc.com This bio-based resin was cured with DETDA (commercially known as Epikure W in the study) and a novel furfurylamine-based curing agent. digitellinc.com The findings indicated that such bio-derived epoxy-amine formulations could effectively replace or reduce dependence on traditional bisphenol-A (BPA) and other toxic amines in thermoset formulations for coating applications. digitellinc.com The study demonstrated that while there were trade-offs in certain properties like glass transition temperature, the use of DETDA with bio-based resins imparted desired flexibility and hydrophobicity for coating applications. digitellinc.com This approach showcases a significant step towards creating high-performance materials from sustainable feedstocks.

The properties of DETDA that align with sustainable chemistry principles are summarized in the table below.

Sustainable Chemistry AspectContribution of this compoundResearch Findings
Toxicity Reduction Serves as a less toxic replacement for conventional aromatic diamines.Frequently used to replace the more toxic 4,4'-methylenedianiline (MDA) and 4,4'-methylenebis(2-chloroaniline) (MOCA).
Bio-Based Formulations Can be used as a curing agent for epoxy resins derived from renewable biomass.Successfully used to cure a resin made from cashew nutshell liquid (CNSL) and lignin, offering a potential replacement for BPA-based systems. digitellinc.com
Environmental Impact Formulations can be designed to be less harmful to the environment.Classified as very toxic to aquatic life with long-lasting effects, requiring careful handling and disposal to align with green principles. flex.comconro.comrascor.com

Novel Applications in Specialized Chemical Synthesis

Beyond its primary role as a curing agent and chain extender, DETDA is a versatile intermediate in specialized organic synthesis, leading to the creation of novel, high-value chemical products. made-in-china.comvictory-chem.net Its reactive amine groups allow it to be a building block for a variety of complex molecules.

Emerging research points to its use in the synthesis of advanced, functional materials. One specific novel application is in the preparation of hydroxyl and amino-modified anti-explosion composite materials. cymitquimica.com This suggests its potential in developing materials for safety and defense applications where resistance to explosion and impact is critical.

Its role as an intermediate also extends to the synthesis of dyes and pesticides, indicating its utility in the broader chemical industry. alibaba.com The reactivity of DETDA allows for the introduction of an aromatic diamine structure into larger molecules, which can impart specific properties such as color, biological activity, or enhanced thermal stability. Pyrolysis of DETDA in combination with other materials has been shown to produce carbon-based molecular sieves, and it has also been used to create carbon nanotubes, opening avenues in separation technologies and nano-materials.

The table below outlines some of the specialized synthesis applications for DETDA.

Application AreaRole of this compoundResulting Product/Material
Safety Materials Intermediate in synthesis.Hydroxyl and amino-modified anti-explosion composite materials. cymitquimica.com
Nanomaterials Precursor material for pyrolysis.Carbon-based molecular sieves and carbon nanotubes.
Agrochemicals & Dyes Chemical intermediate.Pesticides and dyes. alibaba.com
Industrial Fluids Additive/Intermediate.Industrial oils and lubricants. tdimdipolyurethane.comtradeindia.com

Advanced Materials Design Utilizing this compound Chemistry

The most significant area of ongoing research for DETDA is in the design of advanced materials with tailored properties. Its function as a highly effective chain extender and curing agent makes it indispensable in the production of high-performance polymers. chemicalbook.comwintzell-fried.com

DETDA is a key component in polyurethane and polyurea systems, particularly for Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) processes. tdimdipolyurethane.comchemball.com Its fast reaction rate with isocyanates allows for very short demold times, which is crucial for high-volume manufacturing in industries like automotive. chemball.com The resulting elastomers exhibit high thermomechanical properties, chemical resistance, and durability, making them suitable for energy-absorbing systems in automobiles, protective coatings, and industrial flooring. arxada.com

In the field of composite materials, DETDA is used to cure epoxy resins that form the matrix for high-strength fibers, such as carbon fiber. alibaba.com These DETDA-epoxy systems provide enhanced mechanical properties, including high tensile strength and flexibility, which are critical for the aerospace and automotive industries where lightweight, durable materials are essential. alibaba.com Aromatic modified diamines, derived from DETDA, are specifically incorporated as toughness additives in these advanced composites. alibaba.com

Furthermore, research into semicrystalline polyimides for Fused Filament Fabrication (FFF), a type of 3D printing, has utilized composite materials that can be modified with various fillers. mdpi.com While this specific study did not use DETDA, it points to a future direction where high-performance amine-cured thermosets, potentially including DETDA-based systems, could be adapted for advanced manufacturing techniques like 3D printing of robust, functional parts.

The table below summarizes the role of DETDA in advanced materials.

Material TypeRole of this compoundKey Properties & Applications
Polyurethane (PU) Elastomers Chain Extender. tdimdipolyurethane.comHigh durability, flexibility, and chemical resistance. Used in Reaction Injection Molding (RIM) for automotive parts. chemicalbook.comchemball.com
Polyurea Coatings Chain Extender/Curing Agent. chemicalbook.comchemball.comFast curing, corrosion protection, and waterproofing. Used for spray coatings (SPUA) on bridges, floors, and vehicles. chemball.comarxada.com
Epoxy Resin Systems Curing Agent/Hardener. chemicalbook.comalibaba.comExcellent mechanical strength, thermal stability, and adhesion. chemicalbook.com Used in adhesives, sealants, and coatings.
High-Performance Composites Curing agent for epoxy matrix.Creates lightweight, strong, and tough materials (e.g., carbon fiber-reinforced plastics) for aerospace and automotive industries. alibaba.com

Q & A

Q. What protocols ensure reproducibility in DETDA-based kinetic studies?

  • Methodological Answer :
  • Standardized Mixing : Use automated dispensers for precise stoichiometry.
  • Real-Time Monitoring : Employ rheometers with temperature-controlled cells.
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Safety & Compliance

Q. What safety protocols are critical for handling DETDA in large-scale reactions?

  • Methodological Answer :
  • Engineering Controls : Implement explosion-proof equipment (flash point: 140°C) and spill containment.
  • Emergency Preparedness : Maintain eyewash stations and neutralize spills with weak acids (e.g., acetic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.